

Solubility of 2-Iodononafluorobutane in common organic solvents

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Compound of Interest

Compound Name: **2-Iodononafluorobutane**

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An In-Depth Technical Guide to the Solubility of **2-Iodononafluorobutane** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-iodononafluorobutane**. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes known qualitative information, discusses expected solubility based on the physicochemical properties of fluorinated compounds, and presents a detailed, representative experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and professionals working with **2-iodononafluorobutane** in various scientific and industrial applications, including its use as a reagent, solvent, or component in drug delivery systems.

Introduction

2-Iodononafluorobutane (C₄F₉I) is a perfluoroalkyl iodide, a class of organofluorine compounds with unique properties stemming from the high electronegativity and low polarizability of the fluorine atoms. These properties include high density, low surface tension, and often limited miscibility with conventional organic solvents. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and other applications. This

guide addresses the current knowledge gap regarding its solubility in common organic solvents.

Physicochemical Properties of 2-Iodononafluorobutane

A compilation of the known physical and chemical properties of **2-iodononafluorobutane** is presented in Table 1. These properties are crucial for understanding its solubility behavior.

Table 1: Physicochemical Properties of **2-Iodononafluorobutane**

Property	Value	Reference
Molecular Formula	C4F9I	[1]
Molecular Weight	345.93 g/mol	[2]
Appearance	Colorless liquid	[3]
Density	2.01 g/mL at 25 °C	[2]
Boiling Point	66-67 °C	[3]
Melting Point	-88 °C	[3]
Refractive Index	n _{20/D} 1.3285	[2]
Water Solubility	Immiscible	[3][4]

Solubility Profile of 2-Iodononafluorobutane

Direct quantitative solubility data for **2-iodononafluorobutane** in a wide range of organic solvents is not readily available in the literature. However, based on the general behavior of perfluorocarbons and related compounds, a qualitative and estimated quantitative solubility profile can be constructed. Perfluorocarbons are known to be not miscible with most organic solvents but show some miscibility with certain hydrocarbons.^[5] The principle of "like dissolves like" is a useful starting point, but the unique nature of fluorinated compounds often leads to deviations from simple predictions based on polarity.

Table 2 summarizes the expected solubility of **2-iodononafluorobutane** in various common organic solvents. The qualitative descriptions are based on general principles, and the estimated quantitative values are extrapolated from data for other perfluorocarbons.^[6] It is important to note that these are estimations and should be experimentally verified for any critical application.

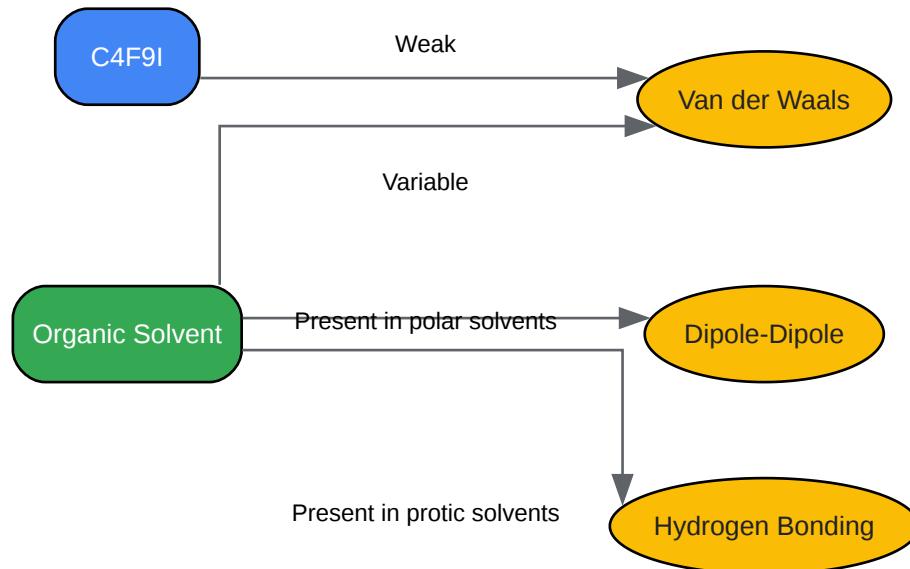
Table 2: Qualitative and Estimated Quantitative Solubility of **2-iodononafluorobutane** in Common Organic Solvents at 25°C

Solvent Class	Solvent	Expected Qualitative Solubility	Estimated Solubility (g/100 g solvent)
Nonpolar	Hexane	Partially Miscible	5 - 15
Toluene	Partially Miscible	5 - 10	
Diethyl Ether	Miscible	> 50	
Carbon Tetrachloride	Partially Miscible	5 - 15	
Polar Aprotic	Acetone	Partially Miscible	1 - 5
Acetonitrile	Sparingly Soluble	< 1	
Dimethylformamide (DMF)	Sparingly Soluble	< 1	
Dimethyl Sulfoxide (DMSO)	Sparingly Soluble	< 1	
Polar Protic	Ethanol	Partially Miscible	1 - 5
Methanol	Sparingly Soluble	< 1	
Water	Immiscible	~0.001	

Factors Influencing Solubility

The solubility of **2-iodononafluorobutane** is governed by a complex interplay of intermolecular forces. Due to the highly fluorinated chain, the dominant forces are weak van der Waals

interactions. The large iodine atom introduces a degree of polarizability, which can influence interactions with certain solvents.



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Caption: Intermolecular forces influencing solubility.

Experimental Protocol for Solubility Determination

As precise, published data is scarce, this section provides a detailed, representative experimental protocol for determining the solubility of **2-iodononafluorobutane** in an organic solvent. The method described is the isothermal shake-flask method, which is considered a gold standard for solubility measurements, followed by quantification using gas chromatography (GC).

Objective: To determine the saturation solubility of **2-iodononafluorobutane** in a given organic solvent at a specific temperature.

Materials:

- **2-iodononafluorobutane** (high purity)
- Selected organic solvent (analytical grade)

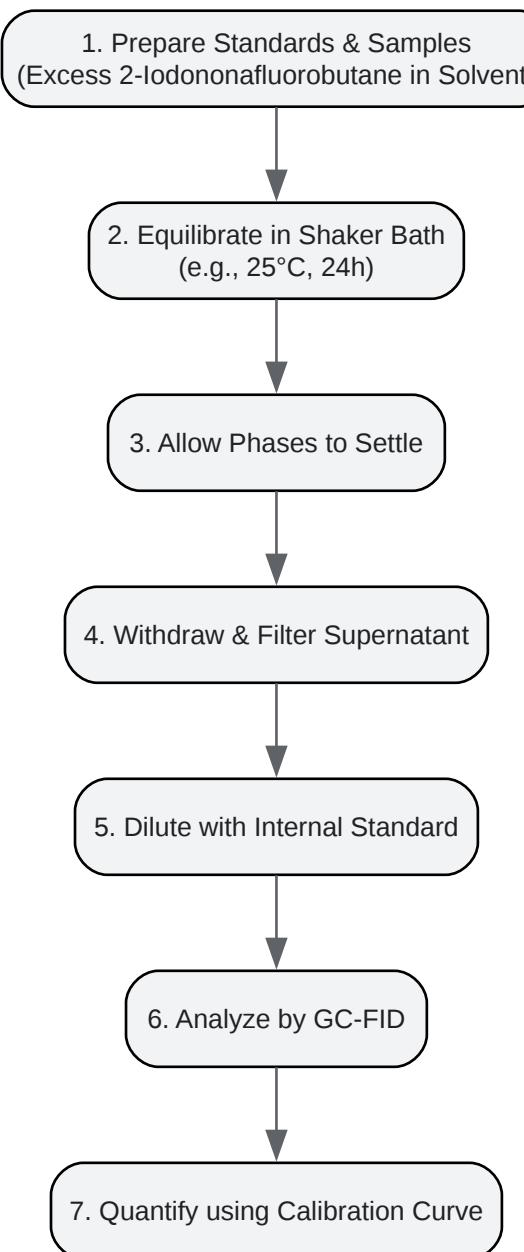
- Internal standard (a non-volatile compound soluble in the solvent but with a distinct GC retention time, e.g., a higher molecular weight alkane)
- Vials with PTFE-lined screw caps
- Thermostatically controlled shaker bath
- Syringes and syringe filters (PTFE, 0.22 µm)
- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.
 - Prepare a series of calibration standards by adding known amounts of **2-iodononafluorobutane** to aliquots of the internal standard stock solution. These should cover the expected solubility range.
- Sample Preparation (Isothermal Saturation):
 - Add an excess amount of **2-iodononafluorobutane** to a known volume of the solvent in a vial. The presence of a separate, undissolved phase of **2-iodononafluorobutane** is essential to ensure saturation.
 - Securely cap the vials.
 - Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
 - Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

- Sample Analysis (GC-FID):
 - After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the undissolved **2-iodononafluorobutane** to settle.
 - Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
 - Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.
 - Dilute the filtered aliquot with a known volume of the solvent containing the internal standard.
 - Analyze the prepared sample and the calibration standards by GC-FID.
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of **2-iodononafluorobutane** to the peak area of the internal standard against the concentration of **2-iodononafluorobutane** for the standard solutions.
 - From the peak area ratio obtained for the sample, determine the concentration of **2-iodononafluorobutane** in the saturated solution using the calibration curve.

Experimental Workflow Diagram:



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Caption: Workflow for solubility determination.

Conclusion

While specific quantitative solubility data for **2-iodononafluorobutane** in common organic solvents is limited in the public domain, this technical guide provides a foundational understanding of its expected solubility behavior. The highly fluorinated nature of the molecule dictates its generally low miscibility with many conventional organic solvents, with the exception

of some nonpolar and fluorinated solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a valuable starting point for researchers and professionals, enabling more informed decisions in the handling and application of **2-iodononafluorobutane**.

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